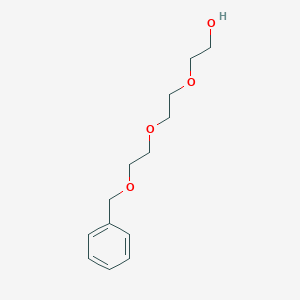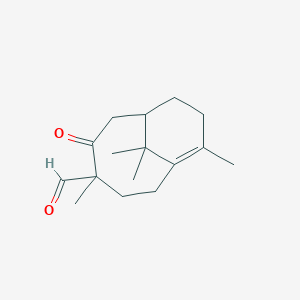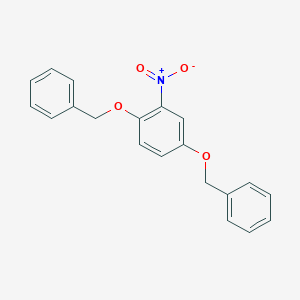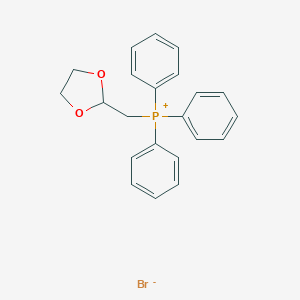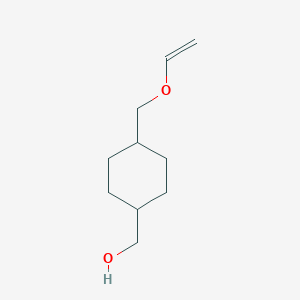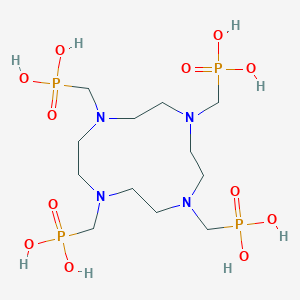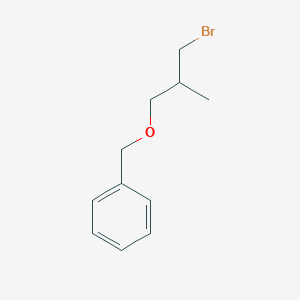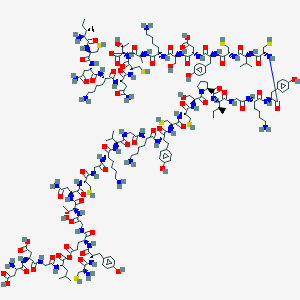
Group 5 allergens, Ambrosia
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Group 5 allergens are a class of proteins that are commonly found in pollen grains of various plants. One of the most well-known examples of Group 5 allergens is Ambrosia, which is commonly known as ragweed. Ambrosia is a major cause of seasonal allergies in many parts of the world, particularly in North America.
Mécanisme D'action
Ambrosia pollen grains contain a variety of proteins, including Group 5 allergens. These proteins are capable of triggering an immune response in individuals who are allergic to them. When Ambrosia pollen grains are inhaled, the Group 5 allergens bind to specific receptors on the surface of immune cells, triggering the release of histamine and other inflammatory molecules. This leads to the symptoms of seasonal allergies.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Ambrosia pollen grains have been extensively studied. In addition to triggering an immune response, Ambrosia pollen grains have been shown to cause oxidative stress and inflammation in the respiratory tract. They can also damage the epithelial cells that line the respiratory tract, leading to increased susceptibility to infections.
Avantages Et Limitations Des Expériences En Laboratoire
Ambrosia pollen grains are a useful tool for studying the mechanisms of allergic reactions. They are easily obtained and can be used to induce allergic reactions in animal models. However, there are also limitations to using Ambrosia pollen grains in lab experiments. For example, the pollen grains may contain other proteins or contaminants that could confound the results of experiments.
Orientations Futures
There are several future directions for research on Ambrosia and Group 5 allergens. One area of focus is the development of more effective treatments for seasonal allergies. This could involve the development of new drugs that target the Group 5 allergens specifically, or the use of immunotherapy to desensitize individuals to Ambrosia pollen. Another area of research is the identification of other plants that produce Group 5 allergens, as well as the development of diagnostic tools to identify individuals who are allergic to these proteins. Finally, there is a need for more research on the biochemical and physiological effects of Group 5 allergens, particularly with regard to their potential role in the development of respiratory diseases such as asthma.
Méthodes De Synthèse
Ambrosia is a plant that belongs to the family Asteraceae. It is an annual plant that grows up to 1-2 meters in height and produces small, green flowers. The synthesis of Ambrosia pollen grains occurs in the male flowers of the plant. The pollen grains are small, light, and easily carried by the wind, making them a major cause of seasonal allergies.
Applications De Recherche Scientifique
Ambrosia has been extensively studied in the field of allergology. Its pollen grains are known to cause allergic reactions in many individuals, leading to symptoms such as sneezing, runny nose, and itchy eyes. Scientific research on Ambrosia has focused on understanding the mechanisms by which it causes these symptoms, as well as developing effective treatments for allergies.
Propriétés
Numéro CAS |
136882-65-0 |
|---|---|
Nom du produit |
Group 5 allergens, Ambrosia |
Formule moléculaire |
C179H280N48O60S8 |
Poids moléculaire |
4321 g/mol |
Nom IUPAC |
(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-1-[(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2R)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S,3R)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]oxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]oxy-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C179H280N48O60S8/c1-14-86(9)139(190)171(277)220-122(79-292)164(270)210-111(63-127(187)236)159(265)201-105(31-20-25-55-184)153(259)209-112(64-128(188)237)160(266)218-125(82-295)169(275)226-144(90(13)231)179(285)287-177(283)88(11)196-150(256)104(30-19-24-54-183)202-163(269)117(73-228)213-162(268)115(67-137(248)249)211-156(262)108(59-92-35-43-96(233)44-36-92)208-165(271)123(80-293)221-174(280)141(85(7)8)224-168(274)124(81-294)217-158(264)110(61-94-39-47-98(235)48-40-94)207-152(258)102(28-17-22-52-181)198-132(241)71-195-173(279)142(87(10)15-2)225-170(276)126-32-26-56-227(126)176(282)118(74-229)214-166(272)120(77-290)219-167(273)121(78-291)216-157(263)109(60-93-37-45-97(234)46-38-93)206-151(257)101(27-16-21-51-180)197-131(240)70-194-172(278)140(84(5)6)223-154(260)103(29-18-23-53-182)199-130(239)68-193-149(255)119(76-289)215-161(267)113(65-129(189)238)212-175(281)143(89(12)230)222-134(243)72-191-147(253)106(203-155(261)107(204-146(252)100(186)75-288)58-91-33-41-95(232)42-34-91)49-50-138(250)286-178(284)116(57-83(3)4)200-133(242)69-192-148(254)114(66-136(246)247)205-145(251)99(185)62-135(244)245/h33-48,83-90,99-126,139-144,228-235,288-295H,14-32,49-82,180-186,190H2,1-13H3,(H2,187,236)(H2,188,237)(H2,189,238)(H,191,253)(H,192,254)(H,193,255)(H,194,278)(H,195,279)(H,196,256)(H,197,240)(H,198,241)(H,199,239)(H,200,242)(H,201,265)(H,202,269)(H,203,261)(H,204,252)(H,205,251)(H,206,257)(H,207,258)(H,208,271)(H,209,259)(H,210,270)(H,211,262)(H,212,281)(H,213,268)(H,214,272)(H,215,267)(H,216,263)(H,217,264)(H,218,266)(H,219,273)(H,220,277)(H,221,280)(H,222,243)(H,223,260)(H,224,274)(H,225,276)(H,226,275)(H,244,245)(H,246,247)(H,248,249)/t86-,87-,88-,89+,90+,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,139-,140-,141-,142-,143-,144-/m0/s1 |
Clé InChI |
LXSTYQMJTPDIKD-ZUJFLFOUSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)OC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CS)N)N |
SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)OC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)N)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)OC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)N)N |
Autres numéros CAS |
136882-65-0 |
Synonymes |
Amb a V protein, Ambrosia artemisiifolia Amb t V protein, Ambrosia trifida AmbtV allergen protein, Ambrosia trifida AmbtV protein, Ambrosia trifida giant ragweed component RA5 group 5 allergens, Ambrosia Ra5 protein, Ambrosia artemisiifolia RA5 protein, Ambrosia trifida ragweed allergen Ra5 short ragweed component RA5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



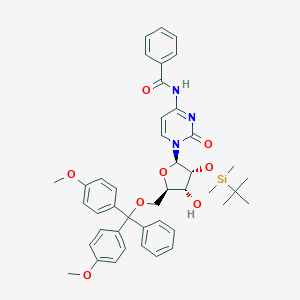
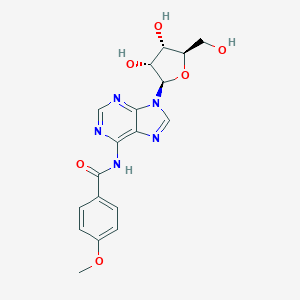
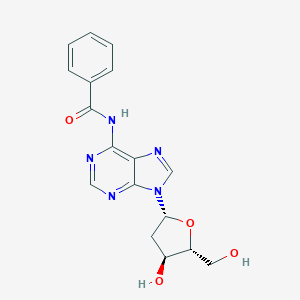
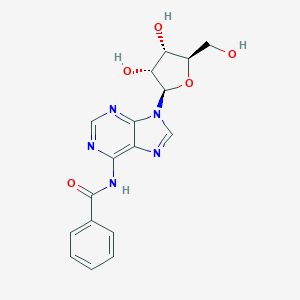
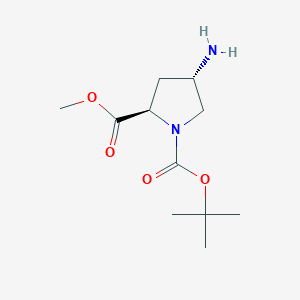
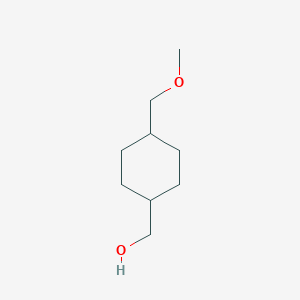
![10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B150723.png)
